molecular formula C14H12O3 B057114 4-Benzyloxybenzoic acid CAS No. 1486-51-7

4-Benzyloxybenzoic acid

Cat. No. B057114
Key on ui cas rn: 1486-51-7
M. Wt: 228.24 g/mol
InChI Key: AQSCHALQLXXKKC-UHFFFAOYSA-N
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Patent
US07429665B2

Procedure details

Following the procedure for the preparation of N-Methoxy-N-methyl-4-(quinolin-2-ylmethoxy)-benzamide but substituting 4-benzyloxy benzoic acid provided the title compound as a waxy solid. MS: (M+H m/z=272.3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:24])[C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16]C=CC=3)N=2)=[CH:7][CH:6]=1.C(OC1C=CC(C(O)=O)=CC=1)C1C=CC=CC=1>>[CH2:12]([O:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([N:3]([O:2][CH3:1])[CH3:24])=[O:23])=[CH:10][CH:9]=1)[C:13]1[CH:22]=[CH:21][CH:20]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)N(C)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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